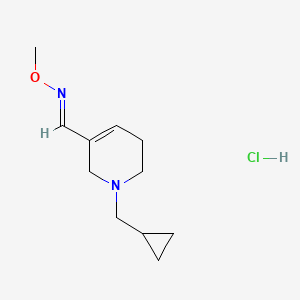
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(cyclopropylmethyl)-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(cyclopropylmethyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C11H19ClN2O.
Preparation Methods
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(cyclopropylmethyl)-, O-methyloxime, monohydrochloride, (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with cyclopropylmethylamine under specific conditions to form the intermediate product. This intermediate is then treated with methoxyamine hydrochloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(cyclopropylmethyl)-, O-methyloxime, monohydrochloride, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(cyclopropylmethyl)-, O-methyloxime, monohydrochloride, (E)- stands out due to its unique structure and properties. Similar compounds include:
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride
These compounds share some structural similarities but differ in their specific functional groups and overall properties, which can influence their reactivity and applications .
Properties
CAS No. |
139886-13-8 |
|---|---|
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(E)-1-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-14-12-7-11-3-2-6-13(9-11)8-10-4-5-10;/h3,7,10H,2,4-6,8-9H2,1H3;1H/b12-7+; |
InChI Key |
KJHXBEQIWHSIBW-RRAJOLSVSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)CC2CC2.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)CC2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















